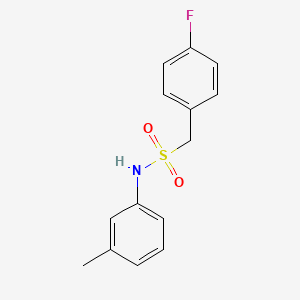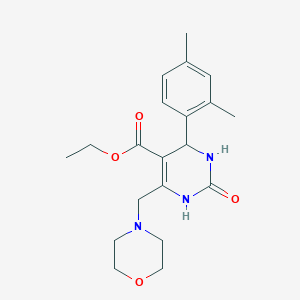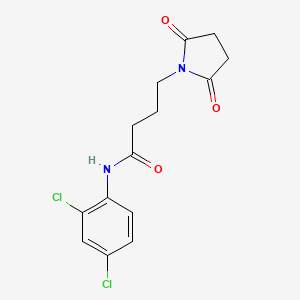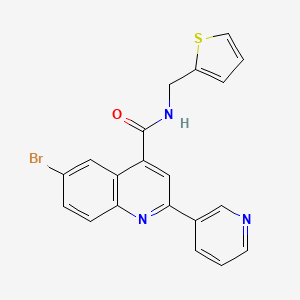![molecular formula C27H23N5O4 B4652383 N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B4652383.png)
N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea
Overview
Description
N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea, also known as known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been shown to have potential therapeutic applications in cancer treatment, as well as other diseases related to FGFR dysregulation.
Mechanism of Action
PD173074 is a selective inhibitor of FGFR tyrosine kinase. It binds to the ATP-binding pocket of FGFR and prevents phosphorylation of downstream signaling molecules, ultimately leading to inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
PD173074 has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. PD173074 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Advantages and Limitations for Lab Experiments
PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase, making it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, PD173074 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on PD173074. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to PD173074 treatment. Additionally, there is interest in exploring the potential therapeutic applications of PD173074 in other diseases related to FGFR dysregulation, such as developmental disorders and bone diseases.
Scientific Research Applications
PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PD173074 has also been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
1-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-(4-morpholin-4-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c33-27(28-18-5-8-20(9-6-18)32-11-15-34-16-12-32)29-19-7-10-21-22(17-19)31-26(24-4-2-14-36-24)25(30-21)23-3-1-13-35-23/h1-10,13-14,17H,11-12,15-16H2,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYATPIQITWZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4652306.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4652316.png)

![ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4652337.png)
![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4652344.png)
![2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetic acid](/img/structure/B4652362.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4652375.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4652381.png)

![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4652405.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4652407.png)

![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)
